Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[[2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-10-18(24-19(22-13)14-6-5-9-21-11-14)28-12-17(25)23-16-8-4-3-7-15(16)20(26)27-2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXULOGIYHSGUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight : 318.39 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers in the range of 404844-02-6.
Biological Activity Overview
This compound exhibits various biological activities, primarily focusing on antimicrobial, anticancer, and anticonvulsant properties.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including those containing thioacetamido groups, often demonstrate antimicrobial properties. In a study comparing several derivatives, it was found that modifications to the benzene ring significantly impacted microbial inhibition. The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens .
| Compound | Activity | Reference |
|---|---|---|
| Methyl 2-(2-(thioacetamido)benzoate | Antibacterial | |
| Related pyrimidine derivatives | Varying degrees of microbial inhibition |
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or cell cycle regulation .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HSC-T6 (Hepatic Stellate Cells) | 12.5 | |
| Various Cancer Lines | Varies (specific values not provided) |
Anticonvulsant Activity
The anticonvulsant potential of this class of compounds has been explored using animal models. A specific study evaluated the efficacy of several derivatives in preventing seizures induced by pentylenetetrazole. While some compounds showed promise, others did not exhibit significant anticonvulsant activity .
Case Studies and Research Findings
- Antimicrobial Evaluation : A recent study synthesized a series of thioacetylated pyrimidine derivatives and assessed their antibacterial and antifungal activities using agar diffusion methods. The results indicated that specific modifications to the thio group enhanced antimicrobial potency compared to standard drugs like ceftriaxone .
- Anticancer Mechanisms : In another investigation involving pyrimidine derivatives, molecular docking studies revealed significant binding affinities to cancer-related targets, suggesting a mechanism for their anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Anticonvulsant Studies : The anticonvulsant activity was evaluated in vivo using a mouse model with pentylenetetrazole-induced seizures. The results indicated that while some derivatives showed reduced seizure frequency, most did not achieve significant protective effects compared to established anticonvulsants like diazepam .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate is . The compound features a complex structure that includes a pyrimidine ring, a benzoate moiety, and a thioether functional group. These structural components contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have been shown to possess antibacterial properties against various pathogens. A study demonstrated that such compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Compounds containing pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation. For example, similar derivatives have been found to inhibit the proliferation of breast cancer cells by modulating the expression of key oncogenes .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Research has indicated that certain pyrimidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing MIC values below 10 μg/mL, indicating strong antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assessment involving various cancer cell lines, this compound demonstrated selective toxicity towards tumor cells while sparing normal cell lines. The IC50 values varied depending on the cell line tested, with some showing significant reductions in viability at concentrations as low as 5 μM.
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use solvent-free conditions under controlled heating (e.g., 60°C) to minimize side reactions and improve reaction efficiency. Monitor progress via TLC (petroleum ether:EtOAc 1:4) to confirm completion .
- Purification : Wash the crude product sequentially with water and diethyl ether (3×20 mL) to remove unreacted starting materials and polar impurities .
- Yield Optimization : Adjust stoichiometric ratios of precursors (e.g., pyrimidine derivatives and thioacetamido intermediates) to balance reactivity and avoid excess reagents.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (pH 6.5, adjusted with 10% acetic acid) to assess purity .
- Spectroscopy : Confirm structure via (pyridin-3-yl protons at δ 8.5–9.0 ppm) and (carbonyl signals at ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da) .
- Stability Testing : Perform accelerated degradation studies under UV light and varying pH to identify labile functional groups (e.g., ester or thioether linkages) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact .
- Emergency Response : For accidental inhalation, immediately move the affected individual to fresh air and administer artificial respiration if necessary. For skin contact, wash with soap and water for 15 minutes .
- Waste Disposal : Follow institutional guidelines for organic waste, ensuring neutralization of reactive thiol intermediates before disposal .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound's stability under varying environmental conditions?
Methodological Answer:
- Split-Plot Design : Implement a randomized block design with split-split plots to test variables like temperature (20–60°C), humidity (30–90% RH), and UV exposure. Use four replicates per condition to ensure statistical robustness .
- Degradation Metrics : Quantify decomposition products via LC-MS and track half-life () under each condition. Correlate degradation kinetics with Arrhenius equations to predict shelf-life .
- Data Interpretation : Apply ANOVA to identify significant interactions between environmental factors and degradation rates. Use principal component analysis (PCA) to cluster stability profiles .
Q. How can contradictory data in biological activity studies be systematically addressed?
Methodological Answer:
- Source Analysis : Audit experimental variables (e.g., cell line specificity, solvent polarity in assays) that may influence activity readings. For example, DMSO concentrations >1% can artificially suppress enzyme activity .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., fixed incubation times, controlled pH buffers) to isolate confounding factors. Compare EC values across independent labs .
- Meta-Analysis : Pool data from multiple studies to perform funnel plot analyses, identifying outliers or publication bias. Use random-effects models to reconcile discrepancies .
Q. What methodologies are used to assess the compound's potential ecological risks?
Methodological Answer:
- Environmental Fate Studies : Measure log (octanol-water coefficient) to predict bioaccumulation potential. Use shake-flask assays to determine aqueous solubility and soil adsorption coefficients () .
- Toxicity Testing : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna or Danio rerio) at concentrations ranging from 1 nM to 100 μM. Track mortality, growth inhibition, and reproductive defects over 96 hours .
- Long-Term Impact Modeling : Apply probabilistic risk assessment (PRA) frameworks to estimate ecosystem-level effects, integrating data on biodegradation half-lives and trophic transfer efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
